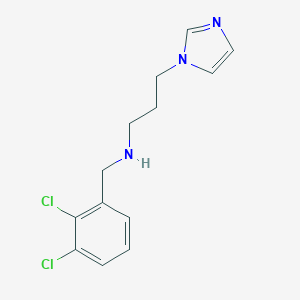![molecular formula C12H19NO B267883 2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol](/img/structure/B267883.png)
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol, also known as Methamphetamine, is a synthetic drug that is commonly used as a stimulant. It is a potent central nervous system (CNS) stimulant and has been used for various purposes, including as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its high potential for abuse and addiction, it is categorized as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA).
Mécanisme D'action
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline acts primarily by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in various physiological processes, including mood regulation, attention, and reward. 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, leading to their accumulation and prolonged activation of their receptors.
Biochemical and Physiological Effects:
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline, leading to increased alertness and energy. Chronic use of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline can lead to several adverse effects, including addiction, psychosis, and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has several advantages for use in laboratory experiments, including its potent and selective effects on dopamine, norepinephrine, and serotonin systems. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in experiments. However, its potential for abuse and addiction makes it difficult to use in human subjects, and its effects on other physiological systems can complicate interpretation of results.
Orientations Futures
Future research on 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline could focus on its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases. It could also explore the mechanisms underlying its addictive properties and develop new treatments for addiction. Additionally, research could focus on developing safer and more selective analogs of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline for use in laboratory experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline involves the reduction of ephedrine or pseudoephedrine, which are commonly found in over-the-counter cold and allergy medications. The reduction process involves the use of various chemicals, including lithium, ammonia, and hydrochloric acid. The resulting product is then purified and crystallized to produce 2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline.
Applications De Recherche Scientifique
2-Methyl-2-[(2-phenylethyl)amino]propan-1-oline has been extensively studied for its potential therapeutic uses, particularly in the treatment of ADHD and obesity. It has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
Nom du produit |
2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
2-methyl-2-(2-phenylethylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-12(2,10-14)13-9-8-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |
Clé InChI |
VBKGZEZCGJIXFW-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(CO)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)

![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)
![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)
![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)
![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)
![3-[(2-Furylmethyl)amino]-1-adamantanol](/img/structure/B267834.png)
![3-[(2-Chlorobenzyl)amino]-1-adamantanol](/img/structure/B267835.png)